3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
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Description
3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride is a useful research compound. Its molecular formula is C37H40Cl2N4O10 and its molecular weight is 771.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of the compound 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride is disulfide bonds within and between proteins . These bonds play a crucial role in maintaining the three-dimensional structure of proteins, which is essential for their function.
Mode of Action
The compound this compound acts as a reducing agent . It interacts with its targets, the disulfide bonds, by breaking them down into cysteine residues . This results in changes in the structure of the proteins, which can affect their function.
Biochemical Pathways
The action of this compound affects the biochemical pathways involving proteins with disulfide bonds . The downstream effects can vary widely depending on the specific proteins and pathways involved.
Pharmacokinetics
It is known to be soluble in water , which can impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound depend on the specific proteins that are targeted. By reducing disulfide bonds and thus altering protein structure, it can potentially affect a wide range of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is more resistant to oxidation in air compared to other reducing agents . Additionally, it is stable in neutral pH, which can also affect its action and efficacy .
Biological Activity
3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid; dihydrochloride, commonly referred to as uroporphyrin I, is a complex porphyrin derivative with significant biological activity. This compound has garnered interest due to its potential applications in photodynamic therapy (PDT), as well as its role in various biochemical processes.
- Molecular Formula : C40H38N4O16
- Molecular Weight : 830.747 g/mol
- CAS Number : 607-14-7
- Solubility : Soluble in water and polar organic solvents.
Uroporphyrin I exhibits its biological effects primarily through its ability to absorb light and generate reactive oxygen species (ROS) upon irradiation. This property is crucial for its application in PDT, where it can selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue.
Photodynamic Therapy
- Mechanism : Upon activation by light (typically in the red spectrum), uroporphyrin I undergoes a photochemical reaction that produces singlet oxygen and other ROS. These reactive species induce apoptosis in targeted cells.
- Case Studies :
- A study demonstrated the efficacy of uroporphyrin I in treating murine models of cancer. The compound showed a significant reduction in tumor size when combined with laser irradiation compared to controls .
- Another investigation highlighted the compound's selective uptake by tumor cells compared to normal cells, enhancing its therapeutic index .
Antimicrobial Activity
Uroporphyrin I has also been studied for its antimicrobial properties:
- Mechanism : Similar to its action against cancer cells, the compound can generate ROS that damage microbial cell membranes and DNA.
- Research Findings : In vitro studies have shown that uroporphyrin I exhibits activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Antioxidant Properties
The compound's structure allows it to act as an antioxidant:
- Research Findings : Uroporphyrin I has been shown to scavenge free radicals effectively, which can contribute to reducing oxidative stress in biological systems .
Data Tables
Properties
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITJCELJENZKDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40Cl2N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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